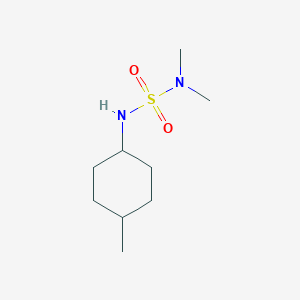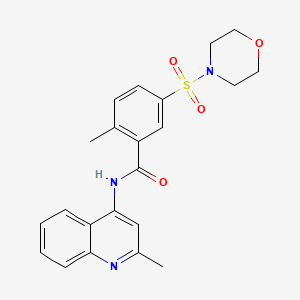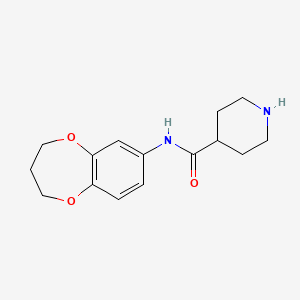
1-(Dimethylsulfamoylamino)-4-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylsulfamoylamino)-4-methylcyclohexane, also known as DMSO2-MCH, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a cyclic sulfonamide that has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In
Wirkmechanismus
The mechanism of action of 1-(Dimethylsulfamoylamino)-4-methylcyclohexane is not fully understood. However, it is believed to act through the inhibition of enzymes involved in the inflammatory response and the disruption of bacterial cell membranes. In addition, it has been shown to activate the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
Studies have shown that 1-(Dimethylsulfamoylamino)-4-methylcyclohexane has anti-inflammatory and analgesic effects in animal models. It has also been shown to have antibacterial and antifungal activity. In addition, it has been found to promote root growth in plants and improve plant tolerance to stress conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Dimethylsulfamoylamino)-4-methylcyclohexane in lab experiments is its high purity and yield. In addition, it has been shown to have unique properties that make it a promising candidate for various applications. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Dimethylsulfamoylamino)-4-methylcyclohexane. In medicine, further studies could be conducted to explore its potential as a treatment for pain and inflammation. In addition, more research could be done to optimize its antibacterial and antifungal activity for the development of new antimicrobial agents.
In agriculture, future research could focus on optimizing its use as a plant growth regulator and exploring its potential for improving crop yield and sustainability. In materials science, further studies could be conducted to explore its use as a solvent for the synthesis of MOFs and other materials.
Conclusion:
In conclusion, 1-(Dimethylsulfamoylamino)-4-methylcyclohexane is a unique compound that has potential applications in various fields. Its synthesis method yields high purity and yield, and it has been shown to have anti-inflammatory, analgesic, antibacterial, and antifungal properties. Future research could focus on optimizing its use in medicine, agriculture, and materials science.
Synthesemethoden
The synthesis of 1-(Dimethylsulfamoylamino)-4-methylcyclohexane involves the reaction of 4-methylcyclohexanone with dimethylsulfamoyl chloride in the presence of a base. The resulting product is then purified through recrystallization or column chromatography. This method has been reported to yield high purity and yield of 1-(Dimethylsulfamoylamino)-4-methylcyclohexane.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylsulfamoylamino)-4-methylcyclohexane has been studied for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In addition, it has been shown to have antibacterial and antifungal activity, which could be useful in the development of new antimicrobial agents.
In agriculture, 1-(Dimethylsulfamoylamino)-4-methylcyclohexane has been studied for its potential as a plant growth regulator. It has been found to promote root growth and improve plant tolerance to stress conditions such as drought and salinity. This could have significant implications for improving crop yield and sustainability.
In materials science, 1-(Dimethylsulfamoylamino)-4-methylcyclohexane has been studied for its potential use as a solvent for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have potential applications in gas storage, separation, and catalysis. 1-(Dimethylsulfamoylamino)-4-methylcyclohexane has been found to have unique properties that make it a promising solvent for the synthesis of MOFs.
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoylamino)-4-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-8-4-6-9(7-5-8)10-14(12,13)11(2)3/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSAVYUPMFCOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylsulfamoylamino)-4-methylcyclohexane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)


![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)

![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)





![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)